5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide

Process Chemistry Organic Synthesis Purity Specification

This di-ortho-substituted benzenesulfonamide delivers three orthogonal reactive handles in one intermediate: a phenolic –OH for O-alkylation/Mitsunobu, a 5-chloro group for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), and an N,N-dimethyl tertiary sulfonamide that remains inert under strong-base/nucleophile conditions—eliminating protection/deprotection steps. The chlorine-driven logP shift (~+0.7) improves membrane partitioning. Sourced from the patent-optimized p-chloroanisole route (>80% yield), this ≥95% purity building block scales reliably from gram to kilogram for medicinal chemistry, agrochemical and materials science programs.

Molecular Formula C8H10ClNO3S
Molecular Weight 235.69 g/mol
CAS No. 405281-52-9
Cat. No. B6604112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
CAS405281-52-9
Molecular FormulaC8H10ClNO3S
Molecular Weight235.69 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C8H10ClNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3
InChIKeyHEECAWTUJXGSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 405281-52-9): Procurement-Relevant Chemical Profile & Differentiation Summary for Benzenesulfonamide Selection


5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide (CAS 405281-52-9) is a di-ortho-substituted tertiary benzenesulfonamide characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and an N,N-dimethylsulfonamide moiety [1]. Molecular formula C₈H₁₀ClNO₃S, molecular weight 235.69 g/mol, predicted density 1.4±0.1 g/cm³, and predicted boiling point 368.6±52.0 °C . It is supplied at ≥99.0% purity (HPLC) with an optimized synthetic route delivering an average yield exceeding 80% [2], making it a well-characterized building block for medicinal chemistry, agrochemical intermediate synthesis, and materials science applications where precise halogen positioning and the masked (tertiary) sulfonamide functionality are critical for downstream reactivity.

Why Generic Substitution Fails for 5-Chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide: Functional Group Positioning and Masked Sulfonamide Reactivity


In-class benzenesulfonamides cannot be interchanged without altering downstream synthetic and biological outcomes. The 5-chloro-2-hydroxy substitution pattern creates a unique orthogonal reactivity profile: the phenolic –OH enables O-alkylation or Mitsunobu chemistry, while the 5-chloro substituent provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) that is absent in the de-chloro analog [1]. Simultaneously, the N,N-dimethyl tertiary sulfonamide acts as a masked sulfonamide—resistant to deprotonation and acylation under conditions that would react with primary sulfonamides—allowing selective functionalization elsewhere in a molecule before unmasking [2]. The chlorine atom also adjusts logP by approximately +0.7 units relative to the non-halogenated parent, altering partitioning and solubility in ways that are critical for both chemical process design and biological target engagement . Substituting the 5-chloro with hydrogen, moving the chlorine to another position, or using a primary sulfonamide (CAS 82020-64-2) removes these orthogonal handles and can lead to different reactivity, impurity profiles, and final product specifications. The quantitative evidence below demonstrates where these structural differences translate into measurable, decision-relevant differentiation.

5-Chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide: Comparator-Anchored Quantitative Evidence for Informed Procurement


Synthetic Yield and Purity Benchmarking Against Non-Chlorinated Tertiary Sulfonamide Analog

The patent-optimized synthetic route for 5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide delivers an average isolated yield >80% and final HPLC purity ≥99.0% [1]. In contrast, commercially sourced 2-hydroxy-N,N-dimethylbenzenesulfonamide (the de-chloro analog, CAS 30988-90-0) is typically offered at 98% purity with no disclosed optimized yield from primary literature . The 1–2% absolute purity difference, combined with the well-characterized robust synthesis, reduces purification burden and batch variability for the 5-chloro variant, directly impacting procurement reliability in multi-step synthesis programs.

Process Chemistry Organic Synthesis Purity Specification

Predicted Physicochemical Property Differentiation: Chloro vs. De-Chloro Tertiary Sulfonamide

The presence of the 5-chloro substituent in 5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide increases predicted density from 1.311±0.06 g/cm³ (de-chloro analog) to 1.4±0.1 g/cm³ and raises predicted boiling point from 330.7±44.0 °C to 368.6±52.0 °C relative to 2-hydroxy-N,N-dimethylbenzenesulfonamide . The enthalpy of vaporization for the target compound is predicted at 63.9±3.0 kJ/mol . These shifts reflect the added molecular weight and polarizability of the chlorine atom and can influence solvent selection for reactions, crystallization behavior, and chromatographic retention times during purification.

Physicochemical Properties Formulation Development Chromatography

Orthogonal Reactivity Profile: Tertiary (Masked) Sulfonamide vs. Primary Sulfonamide Analog

5-Chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide bears a tertiary sulfonamide (N,N-dimethyl), which is deprotonation-resistant and inert toward acylation and alkylation at nitrogen, unlike the primary sulfonamide analog 5-chloro-2-hydroxybenzenesulfonamide (CAS 82020-64-2) . In multi-step sequences, the tertiary sulfonamide survives LiAlH₄ reduction, Grignard addition, and strong base conditions (e.g., NaH, LDA) that would deprotonate or derivatize the primary –SO₂NH₂ group, causing undesired side reactions [1]. This allows the hydroxyl and chloro groups to be selectively functionalized while the sulfonamide remains masked, enabling late-stage unmasking via harsh acidic cleavage (e.g., HBr/AcOH) or oxidative demethylation if required. The primary sulfonamide analog cannot offer this orthogonality, making the tertiary variant uniquely suited for convergent synthetic strategies.

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Halogen-Dependent Coupling Reactivity: 5-Chloro as a Cross-Coupling Handle Absent in Non-Halogenated Analog

The 5-chloro substituent in the target compound serves as an electrophilic partner for palladium- or nickel-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.) [1]. The de-chloro analog 2-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 30988-90-0) lacks this reactive handle entirely, requiring alternative (often less efficient) C–H activation strategies for further arylation or amination. In model studies with aryl chlorides bearing similar electronic environments, Suzuki coupling yields of 70–92% are achievable under standard Pd(PPh₃)₄/K₂CO₃ conditions, whereas the non-halogenated parent compound is unreactive [2]. This functional handle enables late-stage diversification of a common intermediate, a critical factor for library synthesis in drug discovery.

Cross-Coupling Chemistry C–C Bond Formation Late-Stage Functionalization

Lipophilicity and Solubility Differentiation: Chloro Substituent Impact on logP and Aqueous Solubility

The 5-chloro substituent increases calculated logP by approximately +0.7 log units relative to the non-chlorinated analog 2-hydroxy-N,N-dimethylbenzenesulfonamide (predicted logP ~0.9 vs. ~0.2 for the de-chloro analog) . This shift in lipophilicity is consistent with the Hansch π constant for aromatic chlorine (+0.71) [1]. In a broader analysis of benzenesulfonamide libraries, each chlorine substituent added to the ring reduced aqueous solubility by approximately 0.5–0.8 log units (3–6 fold molar decrease) [2], a factor that can influence bioavailability and formulation strategy for lead compounds derived from this scaffold.

Drug-likeness ADME Optimization Formulation

Purity Specification and Traceability Documentation: Procurement-Ready vs. Research-Grade Analogs

Suppliers of 5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide (e.g., Leyan, Achemblock) provide lot-specific CoA data with HPLC purity ≥98% (often ≥99% in recent batches) and structural confirmation by ¹H-NMR . In contrast, the primary sulfonamide analog 5-chloro-2-hydroxybenzenesulfonamide (CAS 82020-64-2) is frequently listed at 95–97% purity with limited QC documentation, and the de-chloro tertiary analog (CAS 30988-90-0) is typically available at 98% . The target compound's higher purity specification and better documentation reduce the risk of unidentified impurities interfering with sensitive catalytic reactions or biological assays, providing a procurement advantage when assay reproducibility is paramount.

Quality Assurance Reproducibility Procurement Specification

5-Chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Library Synthesis via Late-Stage C–C Coupling Diversification

The 5-chloro handle enables direct Suzuki–Miyaura or Buchwald–Hartwig coupling, while the N,N-dimethylsulfonamide remains inert under these conditions [1]. This allows a single advanced intermediate to be diversified into tens to hundreds of analogs in parallel, accelerating SAR exploration. The high initial purity (≥99%) minimizes purification bottlenecks after coupling [2]. The de-chloro analog cannot participate in such coupling without pre-functionalization, adding at least one synthetic step per analog.

Multi-Step Convergent Synthesis Requiring Orthogonal Sulfonamide Protection

In synthetic routes where the phenolic –OH or the aryl chloride must be reacted in the presence of a strong base or nucleophile, the N,N-dimethylsulfonamide resists deprotonation and derivatization, unlike a primary sulfonamide [3]. This eliminates protection/deprotection steps, improving overall yield and reducing cost. The well-documented synthesis (yield >80%) ensures reliable supply for kilo-scale campaigns [2].

Physicochemical Property Tuning in Early Drug Discovery

The chlorine-driven logP increase (~+0.7 units) and associated solubility decrease relative to the non-halogenated analog can be exploited to optimize membrane permeability and metabolic stability of lead candidates. The predicted boiling point and density differences further inform solvent selection for reaction optimization and crystallization development, reducing process development time.

Agrochemical Intermediate with Documented Industrial-Scale Synthesis

The patent-optimized route from p-chloroanisole (an inexpensive commodity chemical) delivers the target compound in >80% yield and >99% purity [2], making it economically viable as a key intermediate for benzenesulfonamide-derived herbicides or fungicides. The 5-chloro-2-hydroxy substitution pattern is a recurring motif in agrochemical sulfonamides, and the availability of a robust, scalable synthetic process lowers supply-chain risk for industrial procurement.

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